2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine
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Overview
Description
2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of hydrazino functional groups with acetylacetone to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Agrochemistry: The compound has shown activity against plant pathogens, making it a candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell death . In anticancer applications, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the pyrazine ring.
1,2,3-triazole: Contains a triazole ring but differs in the arrangement of nitrogen atoms.
1,3,4-thiadiazole: Contains a thiadiazole ring but lacks the triazole and pyrazine rings.
Uniqueness
2-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyrazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Properties
CAS No. |
876888-34-5 |
---|---|
Molecular Formula |
C9H8N6S |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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